molecular formula C12H6ClN3O B8632177 7-chloro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile

7-chloro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile

Cat. No.: B8632177
M. Wt: 243.65 g/mol
InChI Key: XQYMIPJELPEEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile is a useful research compound. Its molecular formula is C12H6ClN3O and its molecular weight is 243.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H6ClN3O

Molecular Weight

243.65 g/mol

IUPAC Name

7-chloro-1-oxo-2,5-dihydropyrido[4,3-b]indole-4-carbonitrile

InChI

InChI=1S/C12H6ClN3O/c13-7-1-2-8-9(3-7)16-11-6(4-14)5-15-12(17)10(8)11/h1-3,5,16H,(H,15,17)

InChI Key

XQYMIPJELPEEHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C2C(=O)NC=C3C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-7-chloro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (35.55 g, 119 mmol), zinc cyanide (9.82 g, 84 mmol), and Pd(PPh3)4 (13.81 g, 11.95 mmol) were combined and stored under vacuum for 20 min before DMF (300 mL, presparged with nitrogen for 1 h) was transferred to the mixture via cannula. The reaction mixture was heated to 90° C. overnight. Additional Pd(PPh3)4 (13.0 g, 11.2 mmol) was added to the mixture, and the resultant mixture was heated to 90° C. for 20 h, cooled to room temperature, and left to stir for 1 d. The reaction mixture was filtered, and washed with DMF. The filtrate was treated with water (15 mL), aged at room temperature for 3 h, treated with additional water (70 mL), and the resultant slurry was left overnight. The mixture was treated with additional water (70 mL), filtered, washed with water, and dried under vacuum. The solid was suspended in EtOAc, aged, filtered, washed with EtOAc, and dried under vacuum to give the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 12.66 (s, 1H); 12.19 (s, 1H); 8.31 (s, 1H); 8.06 (d, 1H); 7.55 (s, 1H); 7.30 (d, 1H). LRMS (APCI) calc'd for (C12H6ClN3O) [M+H]+, 244.0. found 244.0.
Quantity
35.55 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
zinc cyanide
Quantity
9.82 g
Type
catalyst
Reaction Step Four
Quantity
13.81 g
Type
catalyst
Reaction Step Five
Quantity
13 g
Type
catalyst
Reaction Step Six

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